
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide, also known as HMN-214, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was developed by the pharmaceutical company, HUYA Bioscience International, and is currently undergoing clinical trials.
Mecanismo De Acción
Aurora kinase A is a serine/threonine kinase that is overexpressed in many types of cancer. It plays a critical role in mitosis and is required for the proper alignment and segregation of chromosomes during cell division. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide binds to the ATP-binding site of Aurora kinase A and inhibits its activity, leading to defects in mitotic spindle formation and chromosome alignment. This ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry, and to induce the expression of p21, a cell cycle inhibitor. It has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide is its specificity for Aurora kinase A. This allows for targeted inhibition of this protein without affecting other kinases or cellular processes. However, one limitation is that it may not be effective in all types of cancer, as some tumors may use alternative pathways to bypass the need for Aurora kinase A.
Direcciones Futuras
There are several potential future directions for the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide. One direction is to explore its use in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Another direction is to investigate its use in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Additionally, further research is needed to determine the optimal dosing and schedule for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide in clinical trials, as well as to identify potential biomarkers of response.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide involves a multi-step process that begins with the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with p-toluidine to form the intermediate 7-methyl-2-(p-tolylamino)quinoline-3-carbaldehyde. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to form N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and ovarian cancer. It works by inhibiting the activity of the protein Aurora kinase A, which is involved in cell division and proliferation. This inhibition leads to cell cycle arrest and ultimately, cell death.
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-6-9-19(10-7-15)25(23(27)21-4-3-11-28-21)14-18-13-17-8-5-16(2)12-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIAINEIJBGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
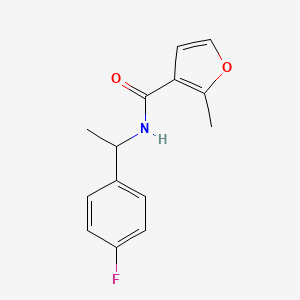
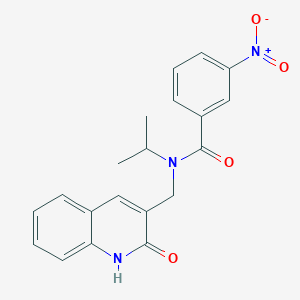
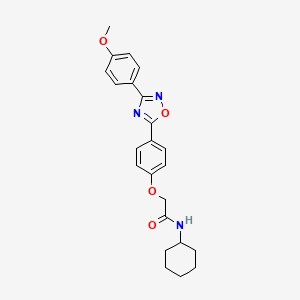
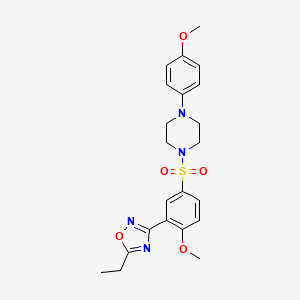
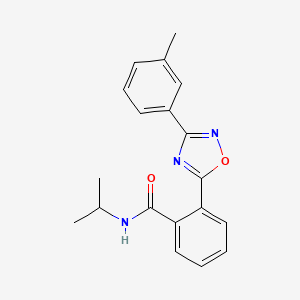
![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)


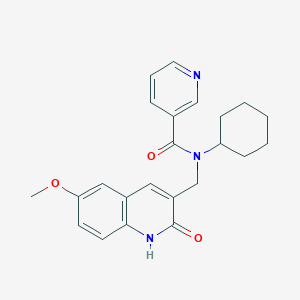


![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)
